L-692429 HCl
Description
Properties
CAS No. |
169188-19-6 |
|---|---|
Molecular Formula |
C29H32ClN7O2 |
Molecular Weight |
546.072 |
IUPAC Name |
3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide hydrochloride |
InChI |
InChI=1S/C29H31N7O2.ClH/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27;/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35);1H/t24-;/m1./s1 |
InChI Key |
WZCMWJMQSXRZBP-GJFSDDNBSA-N |
SMILES |
CC(C)(N)CC(N[C@H]1C(N(CC2=CC=C(C3=CC=CC=C3C4=NNN=N4)C=C2)C5=CC=CC=C5CC1)=O)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-692,429; L 692,429; L692,429; L-692429; L 692429; L692429; L-692429 HCl; L-692429 Hydrochloride |
Origin of Product |
United States |
Historical and Scientific Context of L 692429 Hcl in Growth Hormone Secretagogue Research
Origins of Growth Hormone Secretagogue Discovery
The field of growth hormone secretagogues (GHSs) originated from the observation in the mid-1970s that certain opioid peptide derivatives, specifically Met-enkephalin analogs, possessed a weak but specific ability to stimulate GH release. oup.comuece.brfrontiersin.org In 1976, Dr. Cyril Bowers and his colleagues termed these compounds "growth hormone secretagogues". oup.comuece.br Although the initial compounds had very low potency, their discovery paved the way for the development of more powerful peptidyl derivatives. uece.br A significant breakthrough occurred in 1984 with the synthesis of Growth Hormone-Releasing Peptide-6 (GHRP-6), a hexapeptide that demonstrated potent and specific GH-releasing activity in various species, including humans. oup.comkarger.com These early peptidyl GHSs, however, were limited by their peptide nature, which generally translates to poor oral bioavailability. core.ac.uk
Evolution of Non-Peptidyl Growth Hormone Secretagogues: The Role of L-692,429 HCl
The limitations of peptidyl GHSs spurred a focused effort to discover small, non-peptide molecules that could mimic the action of compounds like GHRP-6 but with improved pharmacological properties, particularly oral activity. core.ac.uk This research culminated in 1993 with the synthesis of L-692,429 by scientists at Merck & Co. oup.comuece.brnih.gov As a benzolactam derivative, L-692,429 was the first potent and selective non-peptidyl GHS to be identified. core.ac.ukkarger.com
Research demonstrated that L-692,429 was a functional mimetic of GHRP-6, stimulating GH release from rat pituitary cells and proving effective in several animal models. karger.combioscientifica.comacs.org This development was a landmark achievement, suggesting for the first time that orally active GHSs were a clinical possibility. oup.comuece.br L-692,429 thus became the prototypical non-peptide GHS, opening the door for the creation of subsequent orally bioavailable compounds, such as the more potent MK-0677 (Ibutamoren). nih.govacs.orgresearchgate.net
L-692,429 HCl as a Prototype Compound in Ghrelin Receptor Research
One of the most intriguing aspects of the GHS story is that synthetic agonists like L-692,429 were developed years before their biological target was fully understood. core.ac.uk Scientists knew these compounds worked, but the specific receptor they activated remained unknown. The existence and potent activity of both peptidyl (like GHRP-6) and non-peptidyl (like L-692,429) secretagogues strongly suggested the presence of a unique receptor, distinct from the known Growth Hormone-Releasing Hormone (GHRH) receptor. karger.comoup.com
This hypothesis was confirmed in 1996 with the cloning of the Growth Hormone Secretagogue Receptor (GHS-R), a G-protein coupled receptor. core.ac.ukoup.comuece.brkarger.com L-692,429, along with other synthetic GHSs, was an invaluable tool in the identification and characterization of this "orphan receptor." karger.comoup.com It was not until 1999 that the endogenous ligand for the GHS-R was discovered: a 28-amino acid peptide produced primarily in the stomach, which was named ghrelin. oup.comuece.brresearchgate.net L-692,429 HCl binds to the GHS-R with a reported binding affinity (Ki) of 63 nM, acting as an agonist to stimulate the receptor. medchemexpress.commedchemexpress.com
Distinguishing L-692,429 HCl from Natural Growth Hormone-Releasing Ligands
L-692,429 HCl differs significantly from the body's natural GH-releasing ligands, GHRH and ghrelin, in its structure and mechanism of action.
Structural Class: L-692,429 is a synthetic, non-peptidyl benzolactam. core.ac.ukmedchemexpress.com In contrast, both GHRH and ghrelin are peptide hormones. oup.comacs.org This structural difference is fundamental and underpins the improved oral bioavailability of L-692,429 compared to its peptide predecessors. core.ac.ukuece.br
Receptor and Signaling Pathway: L-692,429 exerts its effects through the GHS-R (ghrelin receptor). uniprot.org This is a separate system from the one used by GHRH. GHRH binds to the GHRH receptor, which primarily increases intracellular cyclic AMP (cAMP) levels. oup.comnih.gov In contrast, L-692,429, like ghrelin, activates the GHS-R, which stimulates phospholipase C, leading to an increase in inositol (B14025) 1,4,5-trisphosphate (IP3) and intracellular calcium (Ca2+). oup.comuece.brnih.gov
Relationship with Ghrelin: While ghrelin is the natural, endogenous ligand for the GHS-R, L-692,429 is a synthetic agonist or "mimetic." core.ac.ukoup.comoup.com Interestingly, their interaction with the receptor is complex. Some research suggests that L-692,429 can act as a positive allosteric modulator of ghrelin signaling, meaning it can increase the potency of ghrelin at the receptor. nih.gov This is distinct from GHRH, which does not compete with ghrelin for binding but synergizes with it to potentiate GH release through different mechanisms. nih.govpnas.org
Research Findings Summary
The development and study of L-692,429 HCl have provided critical insights into the regulation of growth hormone secretion.
Table 1: Key Milestones in Growth Hormone Secretagogue (GHS) Discovery
| Year | Milestone | Significance | References |
|---|---|---|---|
| 1976 | Opioid peptides noted to have weak GH-releasing activity; term "GHS" coined. | Established the concept of a new class of GH-stimulating compounds. | oup.comuece.brnih.gov |
| 1984 | Potent peptidyl GHS, GHRP-6, is synthesized. | Provided a powerful research tool and a template for future GHS development. | oup.comkarger.com |
| 1993 | L-692,429 , a non-peptidyl GHS, is synthesized. | First potent, non-peptide GHS, demonstrating the feasibility of orally active secretagogues. | oup.comuece.brnih.gov |
| 1996 | The GHS receptor (GHS-R) is cloned. | Identified the specific biological target for synthetic GHSs like L-692,429. | core.ac.ukoup.comuece.brkarger.com |
Table 2: Comparative Properties of GH Secretagogues
| Compound | Class | Receptor | Primary Signaling Pathway | Origin |
|---|---|---|---|---|
| L-692,429 | Non-peptidyl Benzolactam | GHS-R | IP3 / Intracellular Ca2+ | Synthetic |
| GHRH | Peptide | GHRH-R | cAMP | Endogenous |
| Ghrelin | Peptide | GHS-R | IP3 / Intracellular Ca2+ | Endogenous |
Molecular Pharmacology and Receptor Interactions of L 692429 Hcl
Affinity and Binding Characteristics to the Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a)
L-692,429 HCl exhibits a high affinity for the GHS-R1a. Competitive binding assays have determined its binding affinity (Ki) to be 63 nM for the G protein-coupled receptor. nih.govarctomsci.com Further studies utilizing [³⁵S]MK-0677, another potent non-peptidyl GHS, demonstrated that L-692,429 can effectively displace its binding to porcine pituitary membranes, confirming their interaction with the same receptor. oup.com The binding of L-692,429 is stereoselective, with the (R)-enantiomer being the active form, while the (S)-enantiomer is inactive, suggesting a specific, receptor-mediated mechanism of action. oup.com
Comparative Receptor Selectivity and Ligand Specificity of L-692,429 HCl
The pharmacological profile of L-692,429 HCl demonstrates a notable selectivity for the GHS-R1a. In vivo studies in canines have shown that intravenous administration of L-692,429 leads to a dose-dependent and robust increase in growth hormone (GH) levels. oup.com While a moderate increase in cortisol and ACTH was observed, there were no significant changes in the levels of other hormones such as prolactin, luteinizing hormone (LH), insulin, thyroxine (T4), or triiodothyronine (T3). oup.com In vitro studies using rat pituitary cells also indicated that while L-692,429 had a variable and minor effect on prolactin release, its stimulatory effect on GH release was substantially greater. nih.gov This indicates a primary and potent action on the GHS-R1a with limited off-target effects on other pituitary hormone systems.
| Hormone | Effect of L-692,429 Administration |
| Growth Hormone (GH) | Potent, dose-dependent increase |
| Cortisol | Moderate increase |
| Adrenocorticotropic Hormone (ACTH) | Moderate increase |
| Prolactin | Minor and variable effect |
| Luteinizing Hormone (LH) | No significant change |
| Insulin | No significant change |
| Thyroxine (T4) | No significant change |
| Triiodothyronine (T3) | No significant change |
Allosteric Modulation of GHS-R1a Activity by L-692,429 HCl
Beyond its role as a direct agonist, L-692,429 HCl also functions as a positive allosteric modulator of the GHS-R1a. nih.govoup.com This means that it can bind to a site on the receptor that is different from the binding site of the endogenous ligand, ghrelin, and in doing so, it enhances the receptor's response to ghrelin. Specifically, L-692,429 has been shown to increase the potency of ghrelin by 4- to 10-fold. nih.govoup.com
This allosteric modulation is a key feature of its pharmacological profile and distinguishes it from other GHSs. For instance, while MK-677 acts as a neutral modulator and GHRP-6 acts as a negative modulator of ghrelin signaling, L-692,429 enhances it. acs.org This positive cooperativity suggests a model where the GHS-R1a may function as a dimer, and the binding of L-692,429 to one subunit can influence the binding and signaling of ghrelin at the other subunit. nih.gov
Structural Insights into L-692,429 HCl Binding to GHS-R1a
Pharmacophore Modeling and Computational Analysis of L-692,429 HCl Binding
Pharmacophore modeling has been instrumental in understanding the structural requirements for the binding of non-peptidyl GHSs like L-692,429 to the GHS-R1a. These models identify the key chemical features and their spatial arrangement that are essential for biological activity. Studies have revealed a common 3D pharmacophore for both peptidyl and non-peptidyl GHSs, suggesting they share a common binding mode within the receptor. acs.org A preliminary pharmacophore model proposes the necessity of a positively charged amine and an aromatic ring separated by an approximate distance of 0.79 nm. researchgate.net Computational analyses and docking studies suggest that non-peptidyl agonists like L-692,429 bind within a pocket formed by the transmembrane (TM) domains of the GHS-R1a. researchgate.net
Mutagenesis Studies of GHS-R1a Elucidating L-692,429 HCl Interaction Domains
Site-directed mutagenesis studies have been crucial in identifying the specific amino acid residues within the GHS-R1a that are critical for the binding and activity of L-692,429 and other non-peptidyl secretagogues. A significant finding from these studies is the importance of the third transmembrane domain (TM3). oup.comfrontiersin.org
A key residue, glutamic acid at position 124 (E124) in TM3, has been identified as a crucial interaction point. nih.govoup.com The mutation of this residue to glutamine (E124Q) abolishes the function of the receptor in response to non-peptidyl agonists, suggesting that E124 acts as a counter-ion for a shared basic amine present in all synthetic GHSs, including L-692,429. oup.com Furthermore, Arg283 in TM6 is thought to interact with Glu124, and mutation of this residue also disrupts both constitutive and agonist-induced signaling. nih.gov These findings confirm that peptide and non-peptide ligands share a common binding domain in the GHS-R1a. frontiersin.org
Intracellular Signaling Pathways Activated by L 692429 Hcl
Mechanism of Intracellular Calcium Mobilization Elicited by L-692,429 HCl
The binding of L-692,429 HCl to the GHS-R1a, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade that leads to a rapid increase in intracellular calcium ([Ca2+]i). physiology.orgglpbio.com This process is a hallmark of GHS-R1a activation by its agonists. The receptor is coupled to the Gq/11 family of G proteins. idrblab.net
Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). idrblab.netmedchemexpress.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). physiology.orgoup.compnas.org IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which is a major intracellular calcium store. physiology.orgfrontiersin.org This binding triggers the opening of calcium channels and the subsequent release of stored calcium into the cytosol, leading to a transient spike in [Ca2+]i. physiology.orgfrontiersin.org This mobilization of intracellular calcium is a critical step in the signaling cascade that ultimately leads to physiological responses such as growth hormone release. glpbio.com
Induction of Inositol Phosphate (B84403) Turnover by L-692,429 HCl
A direct consequence of the PLC activation by the L-692,429 HCl-bound GHS-R1a is the turnover of inositol phosphates. As mentioned, PLC-mediated hydrolysis of PIP2 generates IP3. physiology.orgoup.com The generation of IP3 is a key event in what is known as the phosphoinositide signaling pathway. L-692,429 has been shown to be a full agonist in the stimulation of Gq-mediated inositol phosphate (IP) turnover. kegg.jp
Research has demonstrated that L-692,429 stimulates IP turnover with a high degree of efficacy. Studies using cells expressing the GHS-R1a have quantified this effect, showing a clear dose-dependent increase in the accumulation of inositol phosphates upon stimulation with the compound. This confirms that the PLC-IP3 arm of the signaling pathway is robustly activated by L-692,429 HCl. physiology.org
Activation of the Cyclic Adenosine (B11128) Monophosphate (cAMP)-Responsive Element Binding Protein (CREB) Pathway
While the primary signaling pathway for GHS-R1a involves PLC and calcium mobilization, there is evidence of crosstalk with other signaling cascades, including those leading to the activation of the cyclic adenosine monophosphate (cAMP)-responsive element binding protein (CREB). In some cellular contexts, GHSs can potentiate the effects of GHRH, which acts through a Gs-protein coupled receptor to increase cAMP levels. oup.com This potentiation can lead to an amplified activation of CREB.
Furthermore, studies have shown that ghrelin and its mimetics can influence CREB activation. CREB is a transcription factor that, when phosphorylated, can modulate the expression of genes involved in various cellular processes. The activation of CREB by L-692,429 HCl suggests a mechanism by which this compound can influence gene expression and contribute to longer-term cellular responses beyond the immediate effects on hormone secretion.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.govresearchgate.net These pathways typically consist of a three-tiered kinase cascade: a MAPKKK, a MAPKK, and a MAPK. nih.gov The main MAPK families in mammals are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. nih.gov
Activation of the GHS-R1a by ligands, including L-692,429, has been shown to stimulate the ERK1/2 pathway. core.ac.uk This activation is mediated through the PLC/PKC pathway. core.ac.uk Specifically, the activation of protein kinase C (PKC) by DAG, which is produced alongside IP3, can initiate the ERK1/2 cascade. core.ac.uk One study demonstrated that ghrelin-induced ERK1/2 activation was dependent on PLC and a specific PKC isoform, PKCɛ. core.ac.uk The same study noted that the nonpeptide agonist L-692,429 also elicits this response. core.ac.uk
The activation of the MAPK pathway by L-692,429 HCl has been observed in various cell types, including prostate cancer cells, where ghrelin stimulates proliferation via the ERK1/2 pathway. nih.gov Inhibition of this pathway was shown to block the proliferative effects. nih.gov There is also evidence for the activation of p38 MAPK by ghrelin in certain contexts. nih.govbioscientifica.com
Table 1: EC50 Values for L-692,429-Induced Signaling Events
| Signaling Event | EC50 (nM) |
|---|---|
| Intracellular Calcium Release | 26 |
| Inositol Phosphate (IP) Turnover | 47 |
| CREB Activity | 60 |
| Serum-Responsive Element Activity | 63 |
This table is based on data from studies on L-692,429 and may not be from a single source.
Analysis of Downstream Signaling Crosstalk Initiated by L-692,429 HCl
The signaling pathways initiated by L-692,429 HCl are not linear and isolated; rather, they are part of a complex and interconnected network. The activation of the GHS-R1a can lead to significant crosstalk with other major signaling pathways, influencing a broader range of cellular functions.
One important area of crosstalk is with the AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. spandidos-publications.com Both of these pathways are central regulators of cellular metabolism and growth. The interaction between GHS-R1a signaling and these pathways suggests a role for L-692,429 HCl in modulating cellular energy status and survival.
Furthermore, the concept of receptor heterodimerization adds another layer of complexity to the signaling crosstalk. The GHS-R1a has been shown to form heterodimers with other GPCRs, such as dopamine (B1211576) receptors (D1 and D2), serotonin (B10506) receptors (5-HT2C), and melanocortin 3 receptors. frontiersin.orgkegg.jp This dimerization can alter the signaling output, leading to biased signaling, where one pathway is preferentially activated over another, or G-protein switching, where the receptor couples to a different G protein than it would as a monomer. For instance, the heterodimerization of GHS-R1a with the dopamine D2 receptor can allosterically modulate D2 receptor signaling. kegg.jp This crosstalk between the ghrelin/GHS system and monoaminergic neurotransmitter systems has significant implications for understanding the diverse physiological roles of GHSs beyond growth hormone release, including effects on appetite, reward, and stress. kegg.jp
Cellular and in Vitro Research on L 692429 Hcl Effects
Studies in Primary Pituitary Cell Cultures and Isolated Somatotrophs
Primary cell cultures of anterior pituitary cells have been instrumental in elucidating the direct effects of L-692,429 on somatotrophs, the cells responsible for GH production and secretion.
L-692,429 directly stimulates the release of growth hormone from primary rat pituitary cells in a dose-dependent manner. bioscientifica.comscispace.com Studies have shown it to be a potent secretagogue, with an ED50 (half-maximal effective concentration) of 60 nM in this in vitro system. nih.gov The compound induces a transient release of GH, and its mechanism is considered indistinguishable from that of the peptidyl GHS, GHRP-6, establishing it as a true peptidomimetic agonist. acs.orgoup.com
Further research using cultured human pituitary adenoma cells from patients with acromegaly also demonstrated a direct stimulatory effect. In these human-derived cells, L-692,429 triggered a dose-dependent increase in GH secretion, with a concentration of 1 µmol/L resulting in a two- to three-fold increase in hormone release. nih.gov In a mixed somatotrophic-lactotrophic tumor, the compound was also observed to stimulate prolactin secretion. nih.gov The mechanism of action involves the hydrolysis of phosphatidylinositol and is dependent on protein kinase C and calcium, indicating a distinct signaling pathway from GHRH which primarily utilizes the cAMP pathway. oup.comnih.gov
| Cell Type | Observation | Effective Concentration | Reference |
|---|---|---|---|
| Primary Rat Pituitary Cells | Dose-dependent stimulation of GH secretion. | ED₅₀ of 60 nM | nih.gov |
| Cultured Human Pituitary Adenoma Cells (Acromegaly) | 2 to 3-fold increase in GH secretion. | 1 µmol/L | nih.gov |
The secretion of GH is classically understood to be regulated by the interplay between the stimulatory effects of GHRH and the inhibitory effects of somatostatin (B550006). oup.comphysiology.org L-692,429 and other GHSs introduce a third regulatory pathway that interacts with the GHRH/somatostatin axis.
Research shows that L-692,429 acts synergistically with GHRH to potentiate GH release. pnas.org While L-692,429 itself does not stimulate cAMP production, it amplifies GHRH-induced cAMP accumulation in pituitary cell cultures. pnas.orgoup.com This synergistic action suggests that while the GHS-R and GHRH receptor are distinct, their signaling pathways converge to produce an enhanced physiological response. oup.com
Crucially, the receptor for L-692,429 is entirely separate from those of GHRH and somatostatin. acs.org Competition binding assays using human pituitary membranes demonstrated that neither GHRH nor somatostatin could displace a labeled GHS from its binding site, confirming the unique nature of the GHS-R. bioscientifica.com Furthermore, pituitary cells that have been desensitized to L-692,429 through prolonged exposure still exhibit a normal secretory response to GHRH, providing further evidence that they act through different receptors and signaling mechanisms. oup.com The mechanism of action for GHS ligands like L-692,429 is thought to involve the functional antagonism of somatostatin's inhibitory tone at the pituitary level, alongside the direct stimulation of somatotrophs. bioscientifica.comoup.com
Investigation of Receptor Endocytosis in Response to L-692,429 HCl
Receptor desensitization and endocytosis (internalization) are common mechanisms for regulating cellular responsiveness to sustained agonist stimulation. tesisenred.net For the GHS-R, agonist-induced endocytosis has been demonstrated. In CHO cells expressing a fluorescently tagged GHS-R1a, stimulation with the natural ligand ghrelin, or even with GHRH, was shown to cause the receptor to move from the cell surface into intracellular vesicles. pnas.orgnih.gov
While direct imaging studies specifically using L-692,429 are not extensively detailed in the provided search results, its functional profile as a potent GHS-R agonist strongly implies it would induce a similar effect. Supporting this, studies in rat pituitary cells show that prolonged exposure to L-692,429 leads to rapid desensitization of the GH release response. oup.com This rapid desensitization is a hallmark of processes that often involve receptor endocytosis. tesisenred.netresearchgate.net Therefore, it is understood that L-692,429, like other potent agonists at the GHS-R, likely triggers receptor internalization as a key mechanism for modulating the cellular response to its signal.
Preclinical in Vivo Investigations of L 692429 Hcl Physiology
Regulation of Growth Hormone Secretion in Rodent Models
L-692,429 stimulates the release of growth hormone by activating the GHS-R, which is expressed in both the pituitary gland and the hypothalamus. oup.comresearchgate.net This action introduces a third regulatory pathway for GH secretion, complementing the primary established axes of growth hormone-releasing hormone (GHRH) and somatostatin (B550006) (SS). physiology.orgphysiology.org The secretion of GH is naturally pulsatile in all species studied, including rodents, a pattern crucial for its physiological effects. physiology.org
The administration of growth hormone secretagogues (GHSs) like L-692,429 has been shown to enhance the pulsatile nature of GH secretion. researchgate.net By acting through the GHS-R, these compounds amplify the endogenous rhythm of GH release. The mechanism involves triggering intracellular signaling cascades, including an increase in inositol (B14025) trisphosphate (IP3) and intracellular calcium concentrations in pituitary somatotrophs, which leads to the discharge of GH. uece.br Studies on mechanistically similar compounds have shown that they effectively augment the peaks of GH pulses without disrupting the underlying biological rhythm.
The regulation of GH secretion is a complex process governed by the interplay between the stimulatory effects of GHRH and the inhibitory influence of somatostatin. physiology.orgphysiology.org L-692,429 and other GHSs act on both the hypothalamus and the pituitary. uece.br A key finding from in vivo studies is the synergistic effect observed when a GHS is administered with GHRH. uece.brscielo.br This synergy suggests that L-692,429's mechanism is not simply additive but enhances the cellular response to GHRH, resulting in a greater release of GH than either compound can achieve alone. uece.br This potentiation requires an intact GHRH system, indicating that a primary site of action for GHSs is the hypothalamus, where they likely modulate the release of GHRH or inhibit somatostatin. scielo.br
Table 1: L-692,429 and Growth Hormone Regulation in Rodent Models
| Feature | Observation | Implication | Source |
|---|---|---|---|
| Primary Action | Stimulates GH release via GHS-R activation. | Acts as a potent GH secretagogue. | oup.comresearchgate.net |
| Secretion Pattern | Enhances the natural pulsatile release of GH. | Amplifies physiological GH peaks. | researchgate.net |
| Interaction with GHRH | Exhibits a synergistic effect on GH release when co-administered. | Potentiates the primary stimulatory pathway for GH secretion. | uece.brscielo.br |
| Interaction with Somatostatin | Can overcome the inhibitory tone of somatostatin. | Modulates the primary inhibitory pathway for GH secretion. | frontiersin.org |
Effects on Hypothalamic Neural Activity
The hypothalamus is a critical site of action for L-692,429, where it influences the activity of neurons that control pituitary function. oup.comuece.br The activation of these neurons can be mapped by observing the expression of immediate-early genes like c-fos.
Systemic administration of non-peptidyl GHSs, a class to which L-692,429 belongs, has been shown to induce the expression of the protein Fos in the hypothalamic arcuate nucleus (ARC). bioscientifica.com The expression of Fos is a widely used marker for neuronal activation. nih.gov Studies with ghrelin, the endogenous ligand for the GHS-R, confirm that central administration activates several hypothalamic regions implicated in energy balance and neuroendocrine control, including the ARC, paraventricular nucleus (PVN), and dorsomedial hypothalamus (DMH). nih.gov This indicates that L-692,429 likely activates a network of hypothalamic neurons.
Table 2: Hypothalamic Nuclei Activated by GHS-R Agonists
| Hypothalamic Nucleus | Evidence of Activation (c-Fos) | Primary Function | Source |
|---|---|---|---|
| Arcuate Nucleus (ARC) | Yes | Integrates peripheral signals (e.g., ghrelin, leptin) to control appetite and hormone secretion. | bioscientifica.comnih.gov |
| Paraventricular Nucleus (PVN) | Yes | Regulates stress, metabolism, and autonomic functions; contains releasing/inhibiting hormone neurons. | nih.gov |
| Dorsomedial Hypothalamus (DMH) | Yes | Involved in feeding, drinking, and circadian rhythms. | nih.gov |
The GHS-R is specifically expressed on certain populations of neuroendocrine neurons within the hypothalamus. researchgate.net A primary target is the population of neurons in the arcuate nucleus that co-express neuropeptide Y (NPY) and agouti-related protein (AgRP). researchgate.netnih.gov These neurons are potent stimulators of feeding and are also involved in the regulation of the GH axis. By activating these NPY/AgRP neurons, L-692,429 can influence the downstream GHRH and somatostatin neurons that directly control the pituitary somatotrophs. uece.brnih.gov Ghrelin, acting on these same neurons, has been shown to increase their excitatory inputs while decreasing inhibitory inputs, providing a model for how L-692,429 likely modulates this critical neural circuitry. nih.gov
Broader Endocrine System Interactions in Animal Models
While the primary effect of L-692,429 is the stimulation of GH secretion, preclinical studies have investigated its influence on other hormonal axes. In animal models such as dogs and pigs, administration of L-692,429 was found to elevate serum concentrations of cortisol. pan.krakow.pl This suggests an interaction with the hypothalamic-pituitary-adrenal (HPA) axis. However, studies on mechanistically similar compounds like MK-0677 in dogs showed only modest increases in cortisol and no significant effects on other hormones such as aldosterone, luteinizing hormone (LH), thyroxine (T4), and prolactin. pnas.org This suggests that while some cross-reactivity with the HPA axis may occur, the effects of L-692,429 are largely specific to the GH axis at studied doses.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
L-692,429 has been shown to activate the HPA axis, a central stress response system. This activation results in the downstream release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently, cortisol from the adrenal glands.
In a study involving beagles, intravenous administration of L-692,429 led to a significant and dose-dependent increase in both ACTH and cortisol levels. These findings indicate that L-692,429's mechanism of action includes stimulation of the HPA axis, an effect also observed with other growth hormone secretagogues like GHRP-6 and hexarelin. bioscientifica.com The elevation in cortisol is a direct consequence of the rise in ACTH. bioscientifica.com
A study in healthy young men who received L-692,429 intravenously also observed small, transient increases in cortisol. nih.gov
| Hormone | Species | Observation | Reference |
|---|---|---|---|
| Cortisol | Beagle | 2.0-fold increase over saline control | bioscientifica.com |
| ACTH | Beagle | 1.2-fold increase over saline control | bioscientifica.com |
| Cortisol | Human | Average increase of 182.1 +/- 33.1 nmol/L | nih.gov |
Limited Specificity Considerations with Other Hormonal Systems
While L-692,429 is a potent GH secretagogue, it exhibits some cross-reactivity with other hormonal systems, indicating limited specificity.
Investigations in beagles have shown that L-692,429 administration can lead to slight and transient increases in prolactin levels. bioscientifica.comnih.gov In one study with healthy young men, a peak prolactin level of 21 +/- 2.6 micrograms/L was observed after administration of L-692,429. nih.gov
Conversely, studies in both canines and humans have reported no significant alterations in the levels of other hormones, such as luteinizing hormone (LH), follicle-stimulating hormone (FSH), and thyroid-stimulating hormone (TSH), following L-692,429 administration. nih.gov One study in dogs specifically noted that thyroxine levels were not significantly affected. pnas.org This suggests that while there is some overlap in the signaling pathways activated by L-692,429, its effects are not universally directed at all pituitary hormones.
| Hormone | Species | Observation | Reference |
|---|---|---|---|
| Prolactin | Human | Peak level of 21 +/- 2.6 micrograms/L | nih.gov |
| Prolactin | Beagle | Slight, transient increase | bioscientifica.comnih.gov |
| Luteinizing Hormone (LH) | Human | No significant change | nih.gov |
| Follicle-Stimulating Hormone (FSH) | Human | No significant change | nih.gov |
| Thyroid-Stimulating Hormone (TSH) | Human | No significant change | nih.gov |
| Thyroxine | Dog | No significant effect | pnas.org |
Advanced Research Methodologies Employed in L 692429 Hcl Studies
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental in determining the affinity and specificity of a compound for its receptor. In the study of L-692,429, these assays have been crucial for confirming its interaction with the GHS-R, a G protein-coupled receptor. medchemexpress.commedchemexpress.combiocat.com The principle of this assay involves using a radiolabeled ligand that binds to the receptor and measuring how effectively an unlabeled compound, such as L-692,429, competes with the radioligand for the same binding site.
Research has shown that L-692,429 binds to the GHS-R with a high affinity, exhibiting a Ki (inhibition constant) of 63 nM. medchemexpress.commedchemexpress.com These experiments often utilize membranes prepared from cells genetically engineered to express the GHS-R, such as COS-7 cells, or from tissues known to express the receptor, like the pituitary gland. oup.comoup.com A commonly used radioligand in these studies is [³⁵S]MK-0677, another potent nonpeptide GHS. oup.comoup.com
Competition binding experiments have demonstrated that L-692,429, GHRP-6, and MK-0677 all compete for the same binding site, indicating they act on the same receptor. oup.comnih.gov The specificity of this interaction is confirmed by the lack of activity from its stereoisomer, L-692,428. oup.comkarger.com Intriguingly, while L-692,429 is a potent agonist, it competes for the binding of the natural ligand ghrelin with a much lower apparent affinity than its functional potency would suggest. oup.comnih.gov This has led to the hypothesis that L-692,429 may function as an allosteric modulator of the receptor in addition to being a direct agonist. oup.comnih.govoup.com
Table 1: Receptor Binding Profile of L-692,429
| Parameter | Value | Receptor | Reference |
|---|---|---|---|
| Ki | 63 nM | GHS-R (Ghrelin Receptor) | medchemexpress.com, medchemexpress.com |
Inositol (B14025) Phosphate (B84403) Turnover Assays
To further dissect the Gq signaling pathway activated by L-692,429, researchers employ inositol phosphate (IP) turnover assays. oup.com This method directly quantifies the activity of phospholipase C, an enzyme that is activated following GHS-R engagement. Phospholipase C cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). nih.gov
In a typical IP turnover assay, cells expressing the GHS-R are pre-incubated with a radioactive precursor, such as [³H]myo-inositol, which becomes incorporated into the cell's membrane phospholipids. Following stimulation with L-692,429, the reaction is stopped, and the water-soluble inositol phosphates are extracted. The various IP species (IP₁, IP₂, IP₃) are then separated using ion-exchange chromatography and quantified by liquid scintillation counting.
These assays have revealed that L-692,429 stimulates inositol phosphate turnover with an EC₅₀ value of 47 nM. medchemexpress.comoup.com It acts as a full agonist for IP production and has also been shown to function as a positive allosteric modulator. pnas.orgnih.gov For instance, in the presence of L-692,429, the dose-response curve for the endogenous ligand ghrelin is shifted to the left, indicating an increase in ghrelin's potency for stimulating IP accumulation. oup.comguidetopharmacology.org A 10⁻⁷ M concentration of L-692,429 was found to increase ghrelin's potency by approximately four-fold. oup.com
Luciferase Reporter Gene Assays for Pathway Activation
Luciferase reporter gene assays are versatile tools used to measure the activation of specific transcriptional pathways downstream of receptor signaling. bioassaysys.compromega.com This methodology links the activation of a signaling pathway to the production of the light-emitting enzyme, luciferase.
To investigate pathways activated by L-692,429, cells are transfected with a plasmid containing the GHS-R and a second plasmid, the reporter construct. This construct contains the luciferase gene under the transcriptional control of a specific response element. For example, a serum-responsive element (SRE) is used to monitor the MAPK pathway, while a cAMP-responsive element (CRE) is used for the PKA pathway. nih.govoup.com When L-692,429 activates the GHS-R, the downstream signaling cascade leads to the binding of transcription factors to the response element, driving the expression of luciferase. medchemexpress.com The amount of enzyme produced is then quantified by adding its substrate, luciferin, and measuring the resulting bioluminescence with a luminometer. bioassaysys.com
Using this approach, L-692,429 was shown to activate both the SRE and CRE pathways with EC₅₀ values of 63 nM and 60 nM, respectively. medchemexpress.comnih.govoup.com This indicates that GHS-R activation by L-692,429 engages multiple downstream signaling networks. In some assays, L-692,429 has been characterized as a partial agonist, for example, producing 62% of the maximal response in the SRE pathway assay. oup.com
Table 2: Functional Activity of L-692,429 in Signaling Assays
| Assay Type | Measured Effect | EC50 Value | Reference |
|---|---|---|---|
| Intracellular Calcium Flux | [Ca²⁺]i Release | 26 nM | medchemexpress.com, oup.com |
| Inositol Phosphate Turnover | IP Accumulation | 47 nM | medchemexpress.com, oup.com |
| Luciferase Reporter (CRE) | CRE Pathway Activation | 60 nM | medchemexpress.com, nih.gov, oup.com |
| Luciferase Reporter (SRE) | SRE Pathway Activation | 63 nM | medchemexpress.com, nih.gov, oup.com |
Gene Expression Analysis via RT-PCR and In Situ Hybridization
To understand the impact of L-692,429 on cellular function at the genetic level, gene expression analysis techniques are employed. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and in situ hybridization are powerful methods for this purpose.
Reverse Transcription-Quantitative PCR (RT-qPCR) is used to detect and quantify the amount of specific messenger RNA (mRNA) transcripts. nih.govnih.gov This would allow researchers to measure changes in the expression of target genes, such as the gene for growth hormone, in pituitary cells following treatment with L-692,429. The method involves extracting total RNA from the cells, converting the mRNA into complementary DNA (cDNA) through reverse transcription, and then amplifying the specific cDNA of interest using a qPCR instrument. nih.govgene-quantification.netthermofisher.com The amount of amplified product is measured in real-time, allowing for precise quantification of the initial mRNA levels.
In Situ Hybridization is a technique that allows for the visualization of specific gene expression within the anatomical context of a tissue. bioscientifica.com It involves using a labeled nucleic acid probe that is complementary to a target mRNA sequence. This probe is applied to a tissue slice, where it hybridizes to the mRNA, revealing the specific cells or regions where the gene is being expressed. This method could be used to map the cells in the pituitary and hypothalamus that respond to L-692,429 by detecting the upregulation of immediate-early genes like c-fos, a marker of cellular activation. bioscientifica.com
Biochemical Purification and Membrane Preparation Techniques for Receptor Studies
The in vitro study of L-692,429's interaction with the GHS-R relies on the isolation of the receptor in a functional state. This is primarily achieved through the preparation of cell membranes that are enriched with the receptor. oup.comoup.com
The process of membrane preparation begins with a source rich in the GHS-R, such as cultured cells transfected to overexpress the receptor or tissues like the anterior pituitary gland. oup.comoup.com The cells or tissue are first broken open through homogenization in an ice-cold buffer solution. oup.comtesisenred.net The resulting homogenate is subjected to high-speed centrifugation, which separates the cellular components. The heavier membrane fragments form a pellet at the bottom of the tube. oup.com This crude membrane pellet, containing the embedded GHS-R, is then collected, washed, and resuspended in an appropriate buffer, making it ready for use in binding or other in vitro assays. oup.comoup.com
For more detailed biophysical and structural analyses, such as X-ray crystallography, biochemical purification of the receptor is required. nih.gov This advanced technique aims to isolate the GHS-R protein from all other membrane components. The process involves gently solubilizing the receptor from the lipid membrane using detergents like dodecylmaltoside (DDM). osti.gov Once in solution, the receptor is purified using methods like affinity chromatography, where the receptor is selectively captured on a column and later eluted in a pure form. osti.gov While challenging for membrane proteins, obtaining purified receptor is essential for high-resolution structural studies. nih.gov
Conceptual and Theoretical Implications of L 692429 Hcl Research
Contribution to Understanding G-Protein Coupled Receptor (GPCR) Pharmacology
L-692429 has been instrumental in advancing the knowledge of G-protein coupled receptors (GPCRs), a vast and crucial family of transmembrane receptors involved in numerous physiological processes. wikipedia.orgnih.gov Its primary target, the growth hormone secretagogue receptor type 1a (GHS-R1a), is a GPCR, and L-692429's interaction with it has illuminated complex pharmacological concepts. medchemexpress.comresearchgate.net
A key contribution of L-692429 research is the demonstration and characterization of allosteric modulation. nih.gov Unlike the endogenous ligand ghrelin, which binds to the primary (orthosteric) site, L-692429 functions not only as a direct agonist but also as a positive allosteric modulator. nih.govfrontiersin.org Studies have shown that L-692429 can increase the potency of ghrelin by 4- to 10-fold. nih.gov This finding was pivotal in moving beyond a simple agonist/antagonist model of receptor function, highlighting that ligands can bind to secondary (allosteric) sites to fine-tune the receptor's response to its primary ligand.
Furthermore, research comparing L-692429 with other GHS-R1a ligands has created a nuanced understanding of agonist diversity. For instance, while both L-692429 and MK-0677 are non-peptide agonists, MK-0677 acts as a simple agonist, whereas L-692429 exhibits the dual role of agonist and positive modulator. nih.gov In contrast, the peptide agonist GHRP-6 was found to be a negative allosteric modulator of ghrelin signaling. nih.govfrontiersin.org This comparative pharmacology has been essential for dissecting the multiple ways a single GPCR can be activated and modulated.
The study of L-692429 has also supported the concept of GPCR dimerization. A proposed model suggests the GHS-R1a may function as a homodimer, where ghrelin binds to one subunit and a smaller, non-endogenous agonist like L-692429 binds to the other, acting as a co-agonist and modulator. nih.govfrontiersin.org This has implications for how GPCRs process signals and offers a more complex and potentially more accurate picture of receptor activation than the traditional monomer model.
L-692429 stimulates a variety of intracellular signaling pathways upon binding to the GHS-R1a. It has been shown to induce phosphatidylinositol hydrolysis, leading to an increase in intracellular calcium and activation of protein kinase C. nih.govmedchemexpress.com This activation of the Gq protein pathway is a critical aspect of its function. nih.gov
| Signaling Pathway/Activity | Effect of L-692429 | Measured EC₅₀ Value | Reference |
|---|---|---|---|
| Intracellular Calcium Release | Stimulation | 26 nM | medchemexpress.com |
| Inositol (B14025) Phosphate (B84403) (IP) Turnover | Stimulation | 47 nM | medchemexpress.com |
| cAMP-Responsive Element (CREB) Activity | Stimulation | 60 nM | medchemexpress.com |
| Serum-Responsive Element (SRE) Activity | Stimulation | 63 nM | medchemexpress.com |
Elucidation of Novel Regulatory Mechanisms in Growth Hormone Homeostasis
The regulation of growth hormone (GH) secretion is a complex interplay of hormonal signals. physiology.org Traditionally, this regulation was understood to be a balance between the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH) and the inhibitory effects of somatostatin (B550006). emjreviews.com The discovery of the GHS-R and synthetic ligands like L-692429 revealed a third, distinct regulatory pathway. researchgate.net
L-692429 stimulates the release of GH from pituitary cells by activating the GHS-R1a. nih.govnih.gov The mechanism involves the hydrolysis of phosphatidylinositol, a process dependent on protein kinase C and calcium. nih.gov This demonstrated that GH release could be triggered through intracellular signaling pathways different from the GHRH-receptor system, which primarily utilizes the cAMP pathway. nih.gov This finding elucidated a novel mechanism for the physiological control of somatotroph cells.
Implications for the Development of Research Tools for Endocrine Systems
The development of L-692429 has had significant implications for the creation of research tools to probe the endocrine system. As a stable, non-peptidyl small molecule, it overcame the inherent limitations of peptide-based ligands, such as ghrelin and GHRP-6, which are prone to rapid degradation. nih.govacs.org This stability makes L-692429 a reliable tool for in vitro experiments. medchemexpress.com
Before the identification of ghrelin as the endogenous ligand, synthetic secretagogues like L-692429 were crucial for the "de-orphanization" of the GHS-R. nih.gov Its use enabled the cloning and functional characterization of the GHS-R from various species, including rat, human, and swine, by providing a specific chemical probe to confirm receptor activity. researchgate.net
L-692429 has served as a benchmark compound in comparative pharmacological studies to dissect the function of the ghrelin system. nih.gov Its unique profile as a positive allosteric modulator allows researchers to investigate the specific consequences of this type of receptor modulation, distinguishing them from the effects of simple agonism or inverse agonism. nih.govresearchgate.net Such tools are invaluable for exploring the diverse roles of the ghrelin system, which extend beyond GH regulation to include appetite, metabolism, and memory. medchemexpress.comnih.gov The availability of specific ligands is essential for advancing research into endocrine disruptors and developing new models to understand their mechanisms. nih.govnih.gov
| Compound | Type | Primary Action on GHS-R1a | Allosteric Effect on Ghrelin Signaling | Reference |
|---|---|---|---|---|
| Ghrelin | Endogenous Peptide | Agonist | N/A (Orthosteric Ligand) | nih.gov |
| L-692429 | Non-Peptide | Agonist | Positive Modulator | nih.govfrontiersin.org |
| MK-0677 | Non-Peptide | Agonist | Neutral (Simple Agonist) | nih.govfrontiersin.org |
| GHRP-6 | Synthetic Peptide | Agonist | Negative Modulator | nih.govfrontiersin.org |
Future Directions in Investigating GHS-R1a Biology through L-692429 HCl Analogs
The chemical scaffold of L-692429 provides a foundation for the design of next-generation research tools to further explore GHS-R1a biology. Future research is focused on developing analogs with more refined pharmacological properties. nih.gov
One promising direction is the creation of biased agonists. These would be analogs designed to selectively activate one of the GHS-R1a's downstream signaling pathways (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). nih.gov Such tools would be invaluable for precisely mapping the physiological consequences of each signaling branch, contributing to a more detailed understanding of the receptor's function in health and disease.
The development of radiolabeled analogs based on the L-692429 structure could lead to novel imaging agents. researchgate.net These would allow for the non-invasive visualization and quantification of GHS-R1a expression in the brain and peripheral tissues, providing critical information about receptor dynamics in different physiological and pathological states.
Furthermore, modifying the L-692429 scaffold could yield a wider array of allosteric modulators with a finely tuned spectrum of activity—from strongly positive to neutral to negative. These molecules would serve as sophisticated tools to modulate the endogenous ghrelin system with high precision. The structural insights gained from agonists like L-692429 also inform the development of GHS-R1a antagonists and inverse agonists, which are of significant interest for their potential to treat conditions like obesity by reducing the receptor's high baseline activity. researchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
